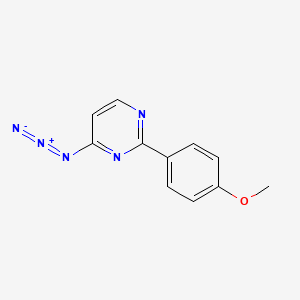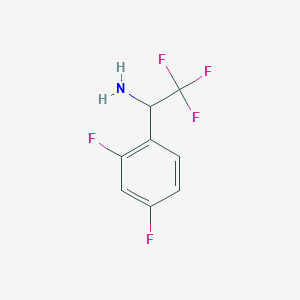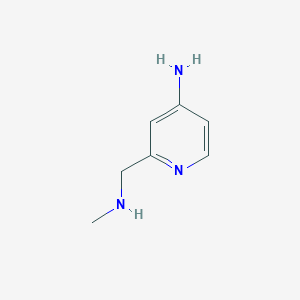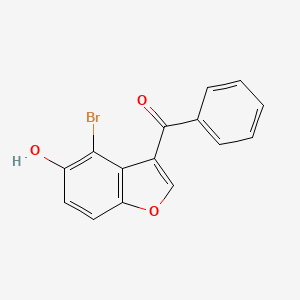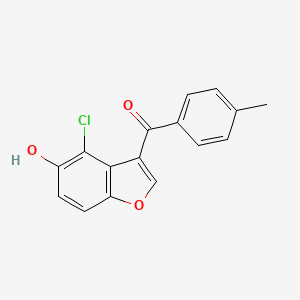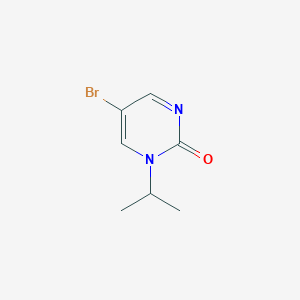
5-Bromo-1-isopropylpyrimidin-2(1H)-one
Descripción general
Descripción
5-Bromo-1-isopropylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines. Pyrimidines are important building blocks of nucleic acids, such as DNA and RNA, and are involved in many important biological processes. This compound has been studied extensively in the past few decades and has been found to have a variety of applications in both the scientific and medical fields.
Aplicaciones Científicas De Investigación
5-Bromo-1-isopropylpyrimidin-2(1H)-one has been used extensively in scientific research. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. Additionally, this compound has been used as a catalyst in the synthesis of polymers and as a building block for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-isopropylpyrimidin-2(1H)-one is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in DNA synthesis, such as topoisomerase and DNA polymerase. In addition, this compound is believed to interact with DNA and RNA bases, resulting in the inhibition of transcription and replication.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been found to inhibit the growth of bacteria and fungi, as well as the proliferation of cancer cells. Additionally, the compound has been found to have anti-inflammatory and analgesic effects, as well as the ability to reduce cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Bromo-1-isopropylpyrimidin-2(1H)-one in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to obtain, and it is also stable and non-toxic. Additionally, the compound is soluble in both water and organic solvents, making it suitable for a variety of laboratory experiments. However, the compound is also sensitive to light and air, so it should be stored in a dark, dry place.
Direcciones Futuras
The potential applications of 5-Bromo-1-isopropylpyrimidin-2(1H)-one are still being explored. In the future, the compound may be used in the development of new drugs and treatments for a variety of diseases. Additionally, the compound may be used in the development of new materials, such as polymers and catalysts. Furthermore, the compound may be used in the synthesis of new compounds for use in scientific research. Finally, the compound may be used in the development of new methods for the synthesis of other compounds.
Propiedades
IUPAC Name |
5-bromo-1-propan-2-ylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-4-6(8)3-9-7(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRASCQUKARWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259408 | |
| Record name | 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889865-37-6 | |
| Record name | 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889865-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid](/img/structure/B1661169.png)
![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)
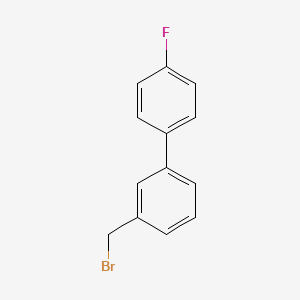
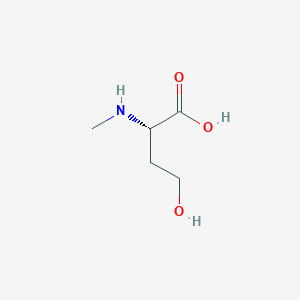
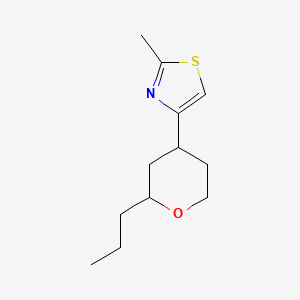

![3-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1661179.png)
